molecular formula C13H18F3NO4S B6603129 {1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate CAS No. 2706486-64-6

{1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate

Cat. No. B6603129
CAS RN: 2706486-64-6
M. Wt: 341.35 g/mol
InChI Key: KERAGFSCUFFSHE-UHFFFAOYSA-N
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Description

{1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate, or MPA-TFMS, is a compound that has been recently studied for its potential applications in a variety of scientific fields. This compound has been found to possess a variety of interesting properties, including the ability to act as a catalyst for certain reactions and the ability to interact with biological molecules in a manner that could be useful in medical research.

Scientific Research Applications

MPA-TFMS has been studied for its potential applications in a variety of scientific fields. One of the most promising applications is its use as a catalyst for reactions involving carbon-hydrogen and carbon-oxygen bonds. In addition, MPA-TFMS has been studied for its potential to interact with biological molecules, such as proteins, lipids, and nucleic acids. This interaction could be useful in medical research, as it could allow researchers to better understand the structure and function of these molecules.

Mechanism of Action

The exact mechanism of action of MPA-TFMS is still under investigation. However, it is believed that the compound acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows MPA-TFMS to act as a catalyst for certain reactions, as well as to interact with biological molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPA-TFMS are still under investigation. However, it is believed that the compound could have a variety of effects on biological molecules, including the ability to modify the structure and function of proteins, lipids, and nucleic acids. In addition, MPA-TFMS has been studied for its potential to interact with certain hormones and neurotransmitters, which could have implications for medical research.

Advantages and Limitations for Lab Experiments

MPA-TFMS has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it is highly soluble in a variety of solvents. In addition, it is stable in a wide range of temperatures and pH levels, making it suitable for use in a variety of experiments. The main limitation of MPA-TFMS is that its mechanism of action is still not fully understood, which could limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research on MPA-TFMS. One potential direction is to further investigate its mechanism of action, as this could lead to a better understanding of its effects on biological molecules. In addition, further research could be done to explore the potential applications of MPA-TFMS in medical research, as well as to investigate its potential therapeutic effects. Furthermore, research could be done to explore the potential for MPA-TFMS to be used as a catalyst for a variety of reactions. Finally, further research could be done to explore the potential for MPA-TFMS to be used as a drug delivery system, as this could have implications for the development of new drugs.

Synthesis Methods

MPA-TFMS can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-methoxy-2-[4-(propan-2-yl)phenyl]ethanol with trifluoromethanesulfonic anhydride (TFMS). This reaction produces the desired product in high yield and can be performed in a short amount of time. Other methods of synthesis include the use of pyridine, dimethylformamide, and other reagents.

properties

IUPAC Name

[1-methoxy-2-(4-propan-2-ylphenyl)ethylidene]azanium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.CHF3O3S/c1-9(2)11-6-4-10(5-7-11)8-12(13)14-3;2-1(3,4)8(5,6)7/h4-7,9,13H,8H2,1-3H3;(H,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERAGFSCUFFSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=[NH2+])OC.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-Methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate

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